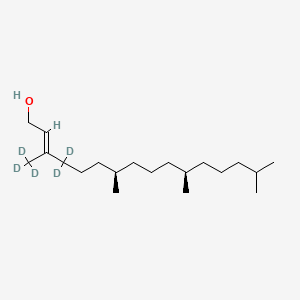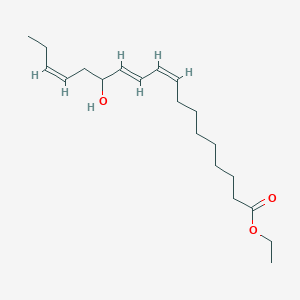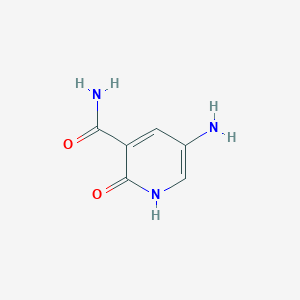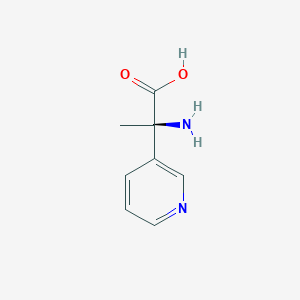
(R)-2-((2-Ethoxyphenoxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((2-Ethoxyphenoxy)methyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms This particular compound is notable for its chiral center, which means it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Ethoxyphenoxy)methyl)oxirane typically involves the reaction of ®-2-((2-Ethoxyphenoxy)methyl)oxirane with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under mild conditions to ensure high yield and selectivity for the desired enantiomer.
Industrial Production Methods
Industrial production of ®-2-((2-Ethoxyphenoxy)methyl)oxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, enantioselective catalysts and chiral auxiliaries may be employed to ensure the production of the ®-enantiomer with high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((2-Ethoxyphenoxy)methyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution can produce a range of substituted alcohols, ethers, or amines.
Wissenschaftliche Forschungsanwendungen
®-2-((2-Ethoxyphenoxy)methyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of epoxide-containing compounds.
Medicine: Research into the pharmacological properties of ®-2-((2-Ethoxyphenoxy)methyl)oxirane and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of ®-2-((2-Ethoxyphenoxy)methyl)oxirane involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its biological activity and potential therapeutic applications. The specific molecular targets and pathways involved depend on the context of its use and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-((2-Ethoxyphenoxy)methyl)oxirane: The enantiomer of the ®-form, with similar chemical properties but different biological activity.
2-((2-Methoxyphenoxy)methyl)oxirane: A structurally similar compound with a methoxy group instead of an ethoxy group.
2-((2-Phenoxy)methyl)oxirane: Another related compound lacking the ethoxy substituent.
Uniqueness
®-2-((2-Ethoxyphenoxy)methyl)oxirane is unique due to its specific chiral configuration and the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(2R)-2-[(2-ethoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
DJOGZXNBSUIGKG-SECBINFHSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1OC[C@H]2CO2 |
Kanonische SMILES |
CCOC1=CC=CC=C1OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)


![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)



![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)

